1-(5-Fluoropyridin-3-yl)ethan-1-ol
Overview
Description
“1-(5-Fluoropyridin-3-yl)ethan-1-ol” is a chemical compound with the molecular formula C7H8FNO . It has a molecular weight of 141.15 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H8FNO/c1-5(10)6-2-7(8)4-9-3-6/h2-5,10H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Synthesis of Heterocycles
Research by Almendros et al. (2018) demonstrates the use of related fluoropyridines in the synthesis of heterocycles. The study focuses on direct C–H bis[(trifluoromethyl)sulfonyl]ethylation reactions, highlighting the role of fluoropyridines in the modification of pharmaceuticals like Phenazone and Edaravone, and in developing water-soluble fluorescent dyes (Almendros et al., 2018).
Electrophilic Fluorinating Agents
Banks et al. (1997) explored the creation of electrophilic fluorinating agents derived from nitrogen heterocycles, which include fluoropyridine derivatives. These agents demonstrate potential in the site-specific electrophilic fluorination of various substrates (Banks et al., 1997).
Positron Emission Tomography (PET) Imaging
Carroll et al. (2007) investigated the application of fluoropyridines, including 1-(5-Fluoropyridin-3-yl)ethan-1-ol, in medical imaging techniques like PET. These compounds, specifically fluorine-18 labelled fluoropyridines, are crucial in enhancing the efficacy of PET imaging (Carroll et al., 2007).
Pharmaceutical Intermediate Synthesis
Mohanty et al. (2014) described the development of an efficient process for a compound closely related to this compound, which is a key intermediate in synthesizing pharmaceuticals like pioglitazone hydrochloride. This highlights the importance of such fluoropyridine derivatives in pharmaceutical manufacturing (Mohanty et al., 2014).
Safety and Hazards
The compound has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures if the compound is swallowed or comes into contact with skin or eyes .
Properties
IUPAC Name |
1-(5-fluoropyridin-3-yl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c1-5(10)6-2-7(8)4-9-3-6/h2-5,10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMTZWDRLGAXNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CN=C1)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1249603-25-5 | |
Record name | 1-(5-fluoropyridin-3-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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